二乙酰-L-酒石酸

描述

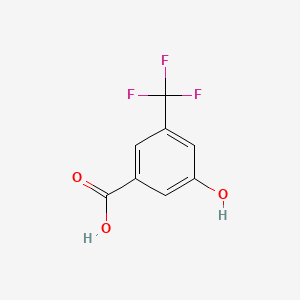

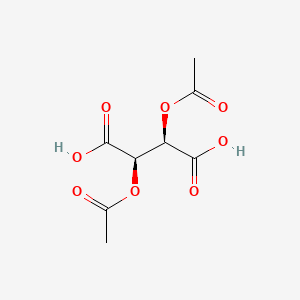

Diacetyl-l-tartaric acid, also known as 2,3-bis(acetyloxy)butanedioic acid, is a derivative of tartaric acid . It has a molecular formula of C8H10O8 and an average mass of 234.160 Da . It is used in the form of DATEM (diacetyl tartaric acid ester of mono- and diglycerides, also E472e), an emulsifier primarily used in baking to strengthen the gluten network in dough .

Synthesis Analysis

Diacetyl-l-tartaric acid can be synthesized from L-tartaric acid . The exact synthesis process involves the reaction of diacetyl tartaric anhydride with mono- and diglycerides derived from edible sources .

Molecular Structure Analysis

The molecular structure of Diacetyl-l-tartaric acid consists of 8 carbon atoms, 10 hydrogen atoms, and 8 oxygen atoms . It has several freely rotating bonds and two hydrogen bond donors .

Chemical Reactions Analysis

Diacetyl-l-tartaric acid is used in various chromatographic separation methods such as HPLC, GC, and TLC . It also reacts with alkanoamines in aprotic medium containing trichloroacetic acid and produces tartaric acid monoesters .

Physical And Chemical Properties Analysis

Diacetyl-l-tartaric acid has a density of 1.5±0.1 g/cm3, a boiling point of 398.9±42.0 °C at 760 mmHg, and a flash point of 159.4±21.4 °C . It has a polar surface area of 127 Å2 and a molar volume of 157.6±3.0 cm3 .

科学研究应用

1. Application in Chiroptical Spectroscopy

- Summary of the Application: Diacetyl-l-tartaric acid is used in the synthesis of novel tartaric acid-based diastereomeric chiral amphiphiles. These amphiphiles are investigated using chiroptical spectroscopic methods, along with tensiometry and dynamic light scattering experiments .

- Methods of Application: Four novel tartaric acid-based diastereomeric chiral amphiphiles, two being enantiomers of the other two, have been synthesized. An inflection point in specific optical rotation (SOR) values at 0.32 mM corresponds to the critical micelle concentration (CMC). The increase in magnitude of SOR values beyond CMC corresponds to the growth of aggregates .

- Results or Outcomes: For enantiomers, oppositely signed SOR values were observed, ruling out the possibility for the presence of aggregation size mediated artefacts. SOR values did not exhibit concentration dependence for a chiral tartaric acid-based non-aggregating analogue further establishing the absence of artefacts or anomalous interaction of tartaric acid-based head group with solvent .

2. Application in Nonlinear Optical (NLO) Applications

- Summary of the Application: L-tartaric acid and samarium doped L-tartaric acid single crystals are developed for nonlinear optical (NLO) applications .

- Methods of Application: The slow evaporation method was used to develop L-tartaric acid (LTA) single crystals and Samarium doped LTA single crystals at ambient temperature .

- Results or Outcomes: The produced crystals’ structural, optical, thermal, dielectric, SHG, and laser damage characteristics were examined. The sample’s crystalline nature was verified by X-ray diffraction on the powder. The large optical transmission window of the produced crystals was demonstrated by the linear optical transmittance spectrum .

3. Application in Baking

- Summary of the Application: Diacetyl-l-tartaric acid ester of mono- and diglycerides, also known as DATEM, is an emulsifier primarily used in baking to strengthen the gluten network in dough . It is added to crusty breads, such as rye, to impart a springy, chewy texture .

- Methods of Application: DATEM is typically 0.375 to 0.5% of the total flour weight in most commercial baking .

- Results or Outcomes: It improves the texture of dough and makes it more pliable. It also helps breads to rise evenly and prevents them from becoming too dense .

4. Application in Food Emulsification

- Summary of the Application: In addition to its use in baking, DATEM is also used as an emulsifier in margarine and other spreads .

- Methods of Application: It helps to keep the fat and water from separating, which makes for a smoother, more consistent product .

- Results or Outcomes: The result is a smoother, more consistent product .

5. Application in Chromatographic Separations

- Summary of the Application: Tartaric acid and its derivatives, including Diacetyl-l-tartaric acid, are used in various chromatographic separation methods, such as HPLC, GC, and TLC .

- Methods of Application: The process of the resolution of a racemic chiral compound into its enantiomers can be tedious, as the chemical and physical properties of the enantiomers in achiral environment are identical and their separation can only be achieved by interaction with other chiral entities .

- Results or Outcomes: The outcome of such separations depends on the chiral auxiliary used (so-called chiral selector) as well as on the type of interaction between it and the analyte .

6. Application in Chiral Derivatization

- Summary of the Application: Diacetyl-l-tartaric acid is mainly employed as a reagent for the chiral derivatization of amino alcohols .

- Methods of Application: It reacts with alkanoamines in aprotic medium containing trichloroacetic acid and produces tartaric acid monoesters .

- Results or Outcomes: The result is the production of tartaric acid monoesters .

7. Application in Biscuit Production

- Summary of the Application: Diacetyl-l-tartaric acid is used in the production of biscuits .

- Methods of Application: It is used as an emulsifier in the dough, improving its texture and making it more pliable .

- Results or Outcomes: The result is a smoother, more consistent biscuit .

8. Application in Coffee Whitener Production

- Summary of the Application: Diacetyl-l-tartaric acid is used in the production of coffee whiteners .

- Methods of Application: It is used as an emulsifier, helping to keep the fat and water from separating, which makes for a smoother, more consistent product .

- Results or Outcomes: The result is a smoother, more consistent coffee whitener .

9. Application in Salsa Con Queso Production

- Summary of the Application: Diacetyl-l-tartaric acid is used in the production of salsa con queso .

- Methods of Application: It is used as an emulsifier, helping to keep the fat and water from separating, which makes for a smoother, more consistent product .

- Results or Outcomes: The result is a smoother, more consistent salsa con queso .

10. Application in Ice Cream Production

- Summary of the Application: Diacetyl-l-tartaric acid is used in the production of ice cream .

- Methods of Application: It is used as an emulsifier, helping to keep the fat and water from separating, which makes for a smoother, more consistent product .

- Results or Outcomes: The result is a smoother, more consistent ice cream .

11. Application in Salad Dressing Production

- Summary of the Application: Diacetyl-l-tartaric acid is used in the production of salad dressings .

- Methods of Application: It is used as an emulsifier, helping to keep the fat and water from separating, which makes for a smoother, more consistent product .

- Results or Outcomes: The result is a smoother, more consistent salad dressing .

12. Application in Surface Active Ionic Liquid Formation

- Summary of the Application: Diacetyl-l-tartaric acid is used in the formation of surface active ionic liquid .

- Methods of Application: It is used in the synthesis of L-T12OH-(S)-MBA, the first known room temperature surface active ionic liquid (IL) that can form micelles and reverse micelles .

- Results or Outcomes: The result is the formation of micelles and reverse micelles .

安全和危害

未来方向

Tartaric acid and its derivatives, including Diacetyl-l-tartaric acid, have played a significant role in the evolution of stereochemistry and the development of enantioseparation techniques . There is an ever-increasing demand for the development of new methods of enantioseparation, which could potentially involve Diacetyl-l-tartaric acid .

属性

IUPAC Name |

(2R,3R)-2,3-diacetyloxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O8/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNISEZBAYYIQFB-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C(C(=O)O)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]([C@H](C(=O)O)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diacetyl-l-tartaric acid | |

CAS RN |

51591-38-9 | |

| Record name | Diacetyltartaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51591-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetyl-L-tartaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051591389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [R(R*,R*)]-2,3-bis(acetoxy)succinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETYL-L-TARTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSJ8N03NO1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1586433.png)